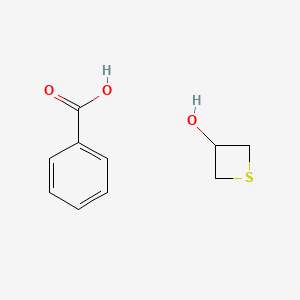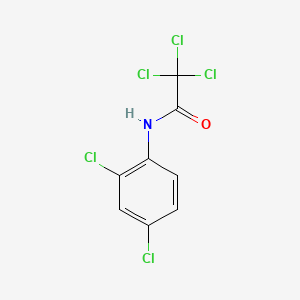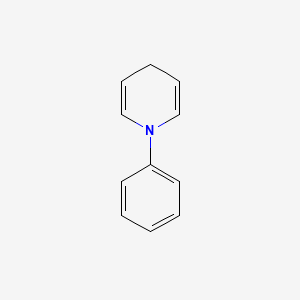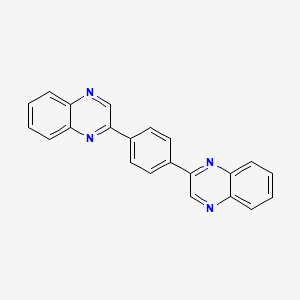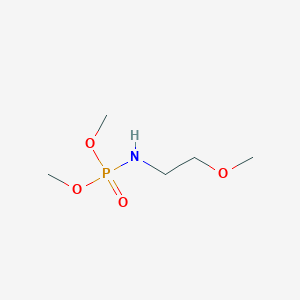
Dimethyl(2-methoxyethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate groupThe molecular formula of this compound is C5H14NO4P, and it has a molecular weight of 183.14 g/mol .
Vorbereitungsmethoden
The synthesis of Dimethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of dimethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity. These methods may include continuous flow reactors and other advanced technologies to optimize yield and reduce production costs .
Analyse Chemischer Reaktionen
Dimethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can produce a variety of phosphoramidate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-methoxyethyl)phosphoramidate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Dimethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as phosphonamidates and phosphoramidites . These compounds share some structural similarities but differ in their chemical properties and applications:
Phosphonamidates: Known for their stability and use in asymmetric catalysis and pharmaceutical research.
Phosphoramidites: Widely used in the synthesis of oligonucleotides and other nucleic acid derivatives.
This compound is unique due to its specific chemical structure and the presence of the 2-methoxyethyl group, which imparts distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
35812-36-3 |
|---|---|
Molekularformel |
C5H14NO4P |
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
N-dimethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO4P/c1-8-5-4-6-11(7,9-2)10-3/h4-5H2,1-3H3,(H,6,7) |
InChI-Schlüssel |
ATZRDUWAPJBPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


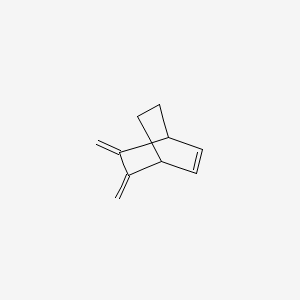
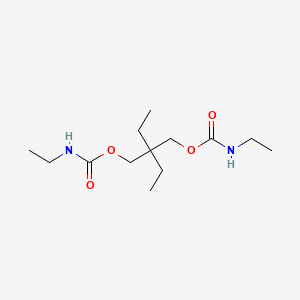
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
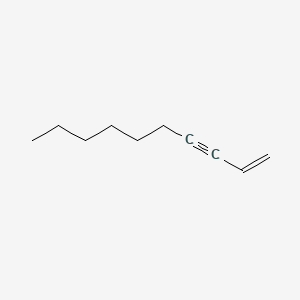

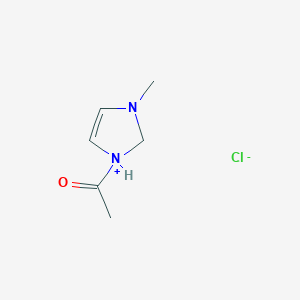
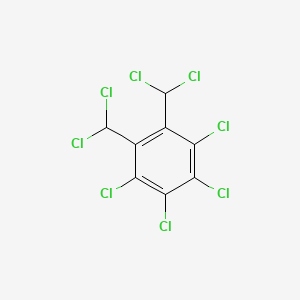
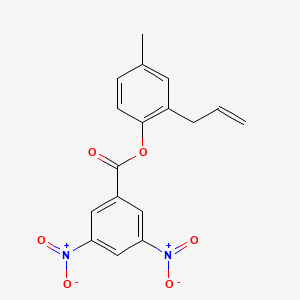
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
